Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate
Description
Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate is a structurally complex ester featuring a central glycine backbone modified with a cyanomethyl group and a 4-methylphenylacetyl substituent. The molecule combines an acetamide linkage, a nitrile (cyano) group, and a methyl ester, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-11-3-5-12(6-4-11)9-13(17)16(8-7-15)10-14(18)19-2/h3-6H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXULTVSOXJZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC#N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate typically involves the reaction of 4-methylphenylacetic acid with cyanomethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
The 4-methylphenylacetyl moiety shares similarities with sulfonamide-bearing compounds (e.g., Propyl 2-(4-methylbenzenesulfonamido)benzoate), but the acetyl group may reduce steric hindrance, improving solubility .
Ester Group Variations: Methyl esters (target compound) generally exhibit higher volatility and faster metabolic clearance compared to ethyl or propyl esters (e.g., Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate) .
Biological Relevance: Sulfonamide-containing analogues () are explicitly linked to biological studies, whereas cyano-containing compounds (e.g., ) are often explored for their reactivity in click chemistry or as kinase inhibitors. The target compound’s nitrile group could similarly participate in bioorthogonal reactions .
Table 2: Physicochemical Properties
Biological Activity
Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a cyanomethyl group, an acetylamino moiety, and a methylphenyl group. The compound's chemical formula can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 246.26 g/mol
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance, in human breast cancer cell lines, this compound was found to significantly reduce cell viability.
Case Study: Inhibition of Cancer Cell Growth
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are crucial for cancer cell survival and proliferation.
- Interaction with Receptors : It may bind to specific receptors on the surface of cells, altering signaling pathways that lead to apoptosis or growth inhibition.
- Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) levels within cells, contributing to oxidative stress and subsequent cell death.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications.
Toxicity Studies
Preliminary toxicity assessments have shown that the compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
